molecular formula C22H21N3O4 B14934151 propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate

propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate

Cat. No.: B14934151
M. Wt: 391.4 g/mol
InChI Key: XOOWDLGMCUPXGR-UHFFFAOYSA-N
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Description

Propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate is a synthetic ester derivative featuring a benzoate core linked to a pyridazinone-acetamide moiety. Its structure comprises:

  • Pyridazinone heterocycle: The 6-oxo-3-phenylpyridazin-1(6H)-yl group is a pharmacologically active scaffold known for interactions with enzymes like phosphodiesterases (PDEs) or kinases .
  • Acetamide linker: The acetyl-amino bridge between the benzoate and pyridazinone may stabilize the molecule against metabolic degradation compared to thioether or ether linkers .

Characterization via ¹H NMR, IR, and mass spectrometry would confirm its structure .

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

propan-2-yl 4-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C22H21N3O4/c1-15(2)29-22(28)17-8-10-18(11-9-17)23-20(26)14-25-21(27)13-12-19(24-25)16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,23,26)

InChI Key

XOOWDLGMCUPXGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the condensation of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Acylation Reaction: The pyridazinone intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetyl group.

    Esterification: The final step involves the esterification of the acylated pyridazinone with isopropanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on heterocyclic cores, ester substituents, and linker chemistry. Key comparisons are summarized below:

Compound Core Structure Substituents Ester Group Linker Key Features
Target Compound Pyridazinone (6-oxo) 3-Phenyl Propan-2-yl Acetyl-amino High lipophilicity; potential PDE inhibition
I-6230 Pyridazine 4-(Pyridazin-3-yl)phenethyl Ethyl Phenethylamino Moderate solubility; possible kinase activity
I-6273 Isoxazole 4-(Methylisoxazol-5-yl)phenethyl Ethyl Phenethylamino Enhanced metabolic stability
I-6373 Isoxazole 4-(3-Methylisoxazol-5-yl)phenyl Ethyl Thioether Improved thiol-mediated binding
Compound 7a-c Pyrimidine-oxazinone Substituted phenyl Methyl Direct conjugation Rigid structure; high crystallinity
4H-Pyrido[1,2-a]pyrimidin-4-ones Pyrido-pyrimidinone 3,4-Dimethoxyphenyl Variable (e.g., cyclobutyl, oxetan-3-yl) Variable Diverse substituents for receptor targeting

Key Structural and Functional Insights:

Heterocyclic Core: Pyridazinone (target compound) vs. pyridazine (I-6230): The 6-oxo group in pyridazinone facilitates hydrogen bonding, which may enhance target binding compared to pyridazine . Isoxazole (I-6273, I-6373): These cores offer metabolic stability but lack the hydrogen-bonding capacity of pyridazinone .

Ester Group: Propan-2-yl (target) vs.

Linker Chemistry: Acetyl-amino (target) vs. phenethylamino (I-6230 series): The acetyl group may reduce conformational flexibility, enhancing selectivity .

Research Findings and Implications

Pharmacological Properties:

  • Enzyme Inhibition: Pyridazinones are established PDE inhibitors. The target compound’s 6-oxo group may mimic cAMP/cGMP, enabling competitive inhibition of PDE3/4 isoforms . In contrast, isoxazole derivatives (I-6273) are more associated with COX-2 inhibition .
  • Metabolic Stability: The acetyl-amino linker in the target compound likely resists hydrolysis better than thioether (I-6373) or phenethylamino (I-6230) linkers, as seen in similar benzoate esters .

Biological Activity

The compound propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate , also known as 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide , is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H21N3O2
  • Molecular Weight : 347.41 g/mol
  • CAS Number : 923100-64-5

The structure consists of a pyridazinone core with various substituents that may influence its biological activity. The presence of both a phenyl group and an isopropyl group suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that pyridazinone derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the structural features of the pyridazinone core enhance antimicrobial activity .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A patent application noted that formulations containing pyridazine compounds could be effective in treating neuroinflammatory diseases . The mechanism is believed to involve modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Analgesic Potential

Another area of interest is the analgesic potential of this compound. Variants of pyridazinones have shown promise in pain relief models, indicating that modifications in the molecular structure can lead to enhanced analgesic effects .

Table: Summary of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
This compoundAntimicrobialDisruption of bacterial cell wall synthesis
Similar Pyridazinone DerivativeAnti-inflammatoryInhibition of pro-inflammatory cytokines
Fluorinated VariantAnalgesicModulation of pain pathways

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridazinone derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The compound was shown to inhibit growth at low concentrations, indicating a high potency which can be attributed to its unique structural features .

Case Study 2: Neuroinflammatory Disorders

In preclinical trials, formulations containing this compound were tested for efficacy in models of neuroinflammation. Results indicated a significant reduction in inflammatory markers and improvement in behavioral outcomes, supporting its potential use in therapeutic applications for neurodegenerative diseases .

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